2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
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Overview
Description
2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound that features a combination of indole, sulfonyl, and diethylamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorophenylmethanesulfonyl chloride with an indole derivative under basic conditions to form the sulfonylated indole intermediate. This intermediate is then reacted with N,N-diethylacetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated indoles and diethylamide derivatives. Examples include:
- 2-{3-[(4-METHOXYPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE
- 2-{3-[(4-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE
Uniqueness
What sets 2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H23ClN2O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-7-5-6-8-19(18)24)28(26,27)15-16-9-11-17(22)12-10-16/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
SFVAMVYLHYGWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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